5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with chlorine atoms and a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the quinoline core: Starting with a suitable precursor, the quinoline core is synthesized through cyclization reactions.
Chlorination: The quinoline core is then chlorinated at the 5 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonation: The 4-chloro-3-propoxybenzene-1-sulfonate moiety is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The chlorine atoms and sulfonate group can participate in various binding interactions, influencing the compound’s activity. The quinoline core can intercalate with DNA or interact with enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinolin-8-ol: Similar quinoline core but lacks the sulfonate ester group.
5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Similar structure but with one less chlorine atom on the quinoline core.
Uniqueness
5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfonate ester group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO4S/c1-2-8-25-16-9-11(5-6-13(16)19)27(23,24)26-18-15(21)10-14(20)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINYFQQPOOJAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.